N-cyclopentyl-2-methylpyridin-3-amine
Description
N-cyclopentyl-2-methylpyridin-3-amine is a pyridine derivative featuring a cyclopentylamine substituent at the 3-position and a methyl group at the 2-position of the pyridine ring. For example, describes the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine using copper-catalyzed cross-coupling, which may parallel strategies for introducing the cyclopentyl group .
The compound’s structural features—a rigid cyclopentyl group and electron-donating methyl substituent—likely influence its physicochemical properties, such as solubility and stability. Pyridine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and receptor modulation, as seen in patents (e.g., ) .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-9-11(7-4-8-12-9)13-10-5-2-3-6-10/h4,7-8,10,13H,2-3,5-6H2,1H3 |
InChI Key |
LDTAHVODYACQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement . The compound is manufactured and sourced in bulk quantities, ensuring its availability for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-2-methylpyridin-3-one, while reduction may produce this compound derivatives .
Scientific Research Applications
N-cyclopentyl-2-methylpyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Table 1: Key Properties of N-cyclopentyl-2-methylpyridin-3-amine and Analogues
Substituent Effects and Functional Implications
- Cyclopentyl vs.
- Methyl vs. Nitro Groups : The electron-donating methyl group at position 2 contrasts with the electron-withdrawing nitro group in N-cyclopentyl-3-nitropyridin-2-amine (), altering electronic distribution and reactivity. Nitro-substituted pyridines are often intermediates in pharmaceutical synthesis .
- Aromatic vs. Aliphatic Amines : N-(2-Methoxyphenyl)pyridin-3-amine () exhibits enhanced π-π interactions due to the aromatic methoxyphenyl group, whereas aliphatic amines like 2-methylpentan-3-yl () prioritize lipophilicity .
Biological Activity
N-cyclopentyl-2-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclopentyl group and a methyl group at the 2-position. This unique structure influences its interactions with biological targets, such as enzymes and receptors involved in various disease processes.
The mechanism of action of this compound is primarily linked to its ability to bind to specific molecular targets within biological systems. These interactions may lead to modulation of enzymatic activities or receptor functions, resulting in various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Case Study: Inhibition of CDKs
In a study examining the inhibition of CDKs by pyridine derivatives, it was found that compounds with similar structures to this compound effectively reduced cell proliferation in cancer cell lines. The research highlighted the importance of structural modifications in enhancing inhibitory potency against specific CDK isoforms.
Case Study: Anti-inflammatory Mechanisms
A related compound demonstrated significant anti-inflammatory effects in microglial cells activated by lipopolysaccharide (LPS). The study revealed that the compound reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-κB, suggesting that this compound could have similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
